Home > Products > Screening Compounds P49496 > Bunaftine hydrochloride
Bunaftine hydrochloride - 58779-43-4

Bunaftine hydrochloride

Catalog Number: EVT-13900917
CAS Number: 58779-43-4
Molecular Formula: C21H31ClN2O
Molecular Weight: 362.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bunaftine hydrochloride, also known as bunaphtine, is classified as a class III antiarrhythmic agent. It is primarily utilized for the treatment and prevention of both ventricular and supraventricular arrhythmias. The compound is recognized for its ability to prolong the refractory period of cardiac tissues, thereby stabilizing heart rhythms. Bunaftine operates by blocking potassium channels, which is a common mechanism among class III antiarrhythmic drugs .

Source

Bunaftine hydrochloride is derived from chemical synthesis processes and has been studied extensively in clinical settings for its efficacy in managing arrhythmias. The compound's molecular formula is C21H30N2O\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}, with a molar mass of approximately 326.48g mol326.48\,\text{g mol} .

Classification

Bunaftine falls under the category of cardiovascular agents, specifically targeting arrhythmias. It is classified within the Anatomical Therapeutic Chemical (ATC) classification system as C01BD03, indicating its use in cardiac conditions .

Synthesis Analysis

Methods

The synthesis of bunaftine hydrochloride typically involves multi-step organic reactions that may include:

  1. Alkylation: Involves the introduction of alkyl groups to form the core structure.
  2. Cyclization: Formation of cyclic structures which are essential for the biological activity of the compound.
  3. Hydrochlorination: The addition of hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability.

Technical Details

The precise synthetic route can vary, but common reagents and conditions include:

  • Use of solvents such as dichloromethane or ethanol.
  • Catalysts like palladium on carbon for hydrogenation steps.
  • Temperature control to optimize yields during cyclization reactions.
Molecular Structure Analysis

Data

  • Molecular Formula: C21H30N2O\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}
  • Molar Mass: 326.48g mol326.48\,\text{g mol}
  • InChI Key: WWGZXRYELYWJBD-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Bunaftine hydrochloride participates in various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding amines and acids.
  2. Oxidation: Can undergo oxidation reactions, particularly involving side chains or functional groups.
  3. Substitution Reactions: Aromatic substitution may occur due to the presence of electron-donating groups.

Technical Details

The reactivity profile indicates that bunaftine can be modified to enhance its pharmacological properties or reduce side effects through strategic chemical alterations.

Mechanism of Action

Bunaftine acts primarily by blocking potassium channels in cardiac tissues, which leads to:

  • Prolongation of Action Potential Duration: This stabilizes cardiac rhythm by preventing premature contractions.
  • Reduction of Heart Rate: By influencing conduction velocity through atrial and ventricular tissues, it helps manage arrhythmias effectively.

Process and Data

The electrophysiological effects observed include:

  • Sinus bradycardia
  • Prolonged atrial refractory periods
  • Depression of intranodal conduction .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing bioavailability.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride form generally exhibits a pH between 4 and 6 when dissolved in water.

Relevant analyses indicate that these properties contribute significantly to its therapeutic efficacy and safety profile .

Applications

Bunaftine hydrochloride is primarily used in clinical settings for:

  • Management of Arrhythmias: Effective in treating atrial fibrillation and flutter, serving as an alternative to cardioversion methods.
  • Research Applications: Investigated for potential uses in other cardiovascular conditions due to its electrophysiological effects.
Mechanistic Insights into Bunaftine Hydrochloride’s Antiarrhythmic Action

Electrophysiological Modulation of Cardiac Ion Channels

Bunaftine primarily inhibits key potassium currents responsible for cardiac repolarization. Its most potent action is against the rapid delayed rectifier potassium current (IKr), mediated by the KCNH2-encoded hERG (Kv11.1) channels [3] [7]. This blockade prolongs the cardiac action potential duration (APD) by decelerating phase 3 repolarization. Unlike multi-channel inhibitors (e.g., amiodarone), bunaftine exhibits relative selectivity for IKr over other major currents like the slow delayed rectifier (IKs), inward rectifier (IK1), or sodium (INa) channels [3]. However, high concentrations may secondarily affect L-type calcium channels, contributing to negative inotropy observed in preclinical models [2].

Table 1: Ion Channel Targets of Bunaftine Hydrochloride

Ion CurrentChannel SubunitEffect of BunaftineFunctional Consequence
IKr (rapid delayed rectifier K⁺)KCNH2 (hERG/Kv11.1)Potent inhibitionProlonged repolarization (APD, QT interval)
IKs (slow delayed rectifier K⁺)KCNQ1 (Kv7.1)Minimal inhibitionLimited effect on rate-adaptation
IK1 (inward rectifier K⁺)KCNJ2 (Kir2.1)NegligibleNo stabilization of resting potential
INa (fast Na⁺)SCN5A (Nav1.5)Weak (use-dependent)Minor conduction slowing
ICa-L (L-type Ca²⁺)CACNA1C (Cav1.2)Moderate inhibition at high dosesReduced contractility

Class III Antiarrhythmic Classification and Potassium Channel Blockade Dynamics

As a prototypical Class III agent under the Vaughan-Williams classification (ATC code: C01BD03), bunaftine exerts its therapeutic effect predominantly via potassium channel blockade [1] [4]. Its IKr inhibition exhibits reverse use-dependence: Efficacy diminishes at faster heart rates due to reduced channel availability during tachycardia [7]. This contrasts with agents like amiodarone, which shows less reverse dependence. Bunaftine’s binding kinetics suggest open-channel blockade, where it preferentially binds to activated hERG channels during the plateau phase (phase 2) of the action potential [3]. Electrophysiological studies indicate a half-maximal inhibitory concentration (IC₅₀) for IKr in the low micromolar range (0.5–2 μM), aligning with therapeutic plasma concentrations in arrhythmia suppression [2].

Impact on Atrial and Ventricular Repolarization Phases

Bunaftine significantly prolongs repolarization in both atrial and ventricular cardiomyocytes:

  • Atrial Effects: By prolonging atrial action potential duration (APD), bunaftine increases the effective refractory period (ERP), thereby suppressing re-entrant circuits in atrial fibrillation (AF). Rabbit heart studies show a 25–40% increase in atrial ERP at therapeutic doses [2].
  • Ventricular Effects: Ventricular APD prolongation elevates the QT interval on ECG. Notably, bunaftine increases transmural dispersion of repolarization (TDR)—the heterogeneity of repolarization times across ventricular layers. Excessive TDR (>80 ms) is proarrhythmic, facilitating early afterdepolarizations (EADs) and Torsades de Pointes (TdP) [3].
  • Metabolic Interactions: At high doses, bunaftine reduces myocardial oxygen consumption by ~15% in isolated rabbit hearts, suggesting secondary metabolic effects that may mitigate ischemia-triggered arrhythmias [2].

Comparative Analysis With Prototypical Class III Agents

Bunaftine’s selectivity contrasts with broader-spectrum Class III agents:

Table 2: Bunaftine vs. Reference Class III Antiarrhythmics

FeatureBunaftineAmiodaroneDofetilide
Primary TargetIKr (hERG)IKr, IKs, INa, ICa, β-receptorsIKr (hERG)
Additional TargetsWeak ICa-LMultichannel blockadeNone (selective)
Atrial SelectivityLowModerateLow
Reverse Use-DependencePronouncedModeratePronounced
Onset of ActionFast (minutes)Slow (days-weeks)Fast (hours)
Metabolic Effects↓ Myocardial O₂ consumption at high dosesNone reportedNone reported
Clinical UseExperimental (acute MI arrhythmias)Broad (AF, VT/VF)AF/Flutter only
  • Amiodarone: Possesses multi-channel actions (IKr, IKs, INa, ICa) and β-blocking effects, enabling broader efficacy but complex pharmacokinetics. Unlike bunaftine, amiodarone minimally prolongs TDR, reducing TdP risk [4] [8].
  • Dofetilide: Shares bunaftine’s IKr selectivity but lacks calcium channel effects. Both exhibit strong reverse use-dependence, limiting efficacy during tachycardia [7].
  • Sotalol: Combines IKr blockade with β-adrenergic antagonism, offering rate control absent in bunaftine. However, sotalol’s β-blockade may exacerbate bradycardia, a risk factor for TdP [4].

Bunaftine’s niche lies in its potential for acute arrhythmia control, particularly in ischemia, where its metabolic effects may be advantageous. However, its proarrhythmic potential via TDR amplification necessitates careful patient selection, avoiding those with baseline QT prolongation or electrolyte imbalances [3] [6].

Properties

CAS Number

58779-43-4

Product Name

Bunaftine hydrochloride

IUPAC Name

N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H

InChI Key

KUTAVPAGPDWFKS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.